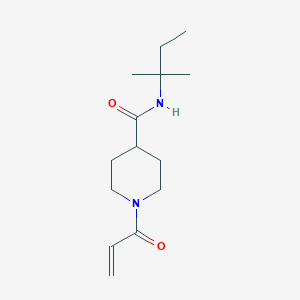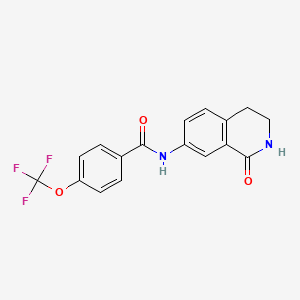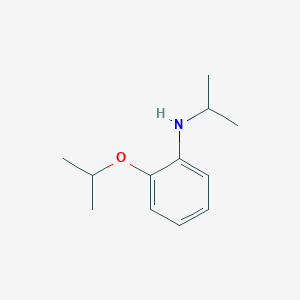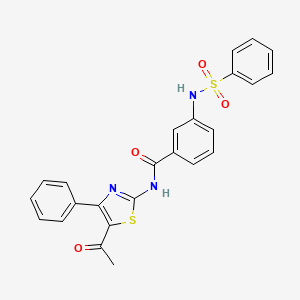
N-(2-Methylbutan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methylbutan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide, also known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are naturally occurring cannabinoids in the body. By inhibiting FAAH, URB597 increases the levels of endocannabinoids in the body, which can have various physiological and biochemical effects.
Mechanism of Action
N-(2-Methylbutan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide works by inhibiting FAAH, which is responsible for breaking down endocannabinoids. Endocannabinoids are signaling molecules that play a role in various physiological processes, including pain, mood, appetite, and inflammation. By inhibiting FAAH, N-(2-Methylbutan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide increases the levels of endocannabinoids in the body, which can have various effects on these physiological processes.
Biochemical and Physiological Effects
N-(2-Methylbutan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of endocannabinoids in the body, which can lead to analgesic, anxiolytic, and antidepressant effects. N-(2-Methylbutan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide has also been shown to modulate the reward pathway in the brain, which can have potential applications in the treatment of addiction. Additionally, N-(2-Methylbutan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide has been shown to have neuroprotective effects, which can be beneficial in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-Methylbutan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide is its selectivity for FAAH. This allows for more targeted effects on the endocannabinoid system, without affecting other systems in the body. Additionally, N-(2-Methylbutan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide has been shown to have low toxicity and is well-tolerated in animal studies. However, one of the limitations of N-(2-Methylbutan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide is its short half-life, which can make it difficult to study in vivo. Additionally, N-(2-Methylbutan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide can have off-target effects, which can complicate the interpretation of results.
Future Directions
There are several future directions for the study of N-(2-Methylbutan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide. One area of interest is the potential use of N-(2-Methylbutan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide in the treatment of addiction. Studies have shown that N-(2-Methylbutan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide can modulate the reward pathway in the brain, which can have potential applications in the treatment of addiction. Additionally, further research is needed to understand the neuroprotective effects of N-(2-Methylbutan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide and its potential use in the treatment of neurodegenerative diseases. Finally, there is a need for the development of more potent and selective FAAH inhibitors, which can have potential therapeutic applications in various diseases.
Synthesis Methods
The synthesis of N-(2-Methylbutan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide involves several steps, including the reaction of piperidine-4-carboxylic acid with 2-methyl-2-butanol to form the corresponding ester. This ester is then reacted with prop-2-enoyl chloride to form the desired product, N-(2-Methylbutan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide. The synthesis method has been optimized to produce high yields of N-(2-Methylbutan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide with high purity.
Scientific Research Applications
N-(2-Methylbutan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anxiolytic, and antidepressant effects in animal models. N-(2-Methylbutan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide has also been investigated as a potential treatment for addiction, as it can modulate the reward pathway in the brain. Additionally, N-(2-Methylbutan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-(2-methylbutan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-5-12(17)16-9-7-11(8-10-16)13(18)15-14(3,4)6-2/h5,11H,1,6-10H2,2-4H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSLWJOZWUSBOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)C1CCN(CC1)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methylbutan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2782835.png)

![N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-phenoxybenzamide hydrochloride](/img/structure/B2782837.png)


![6-(difluoromethyl)-N-[6-ethoxy-2-(3-hydroxy-3-methylbutyl)indazol-5-yl]pyridine-2-carboxamide](/img/structure/B2782842.png)
![1-[1-Bromo-2-(trifluoromethoxy)ethyl]-3-fluorobenzene](/img/structure/B2782844.png)

![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-furylmethyl)acetamide](/img/structure/B2782847.png)

![2-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-N,6-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2782853.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acetamide](/img/structure/B2782855.png)

